molecular formula C18H22N2O5S B329848 METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE

Cat. No.: B329848
M. Wt: 378.4 g/mol
InChI Key: YHADHNNZSGGBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. Common methods include the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalysts and solvents are chosen to maximize yield and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while nucleophilic substitution can introduce various functional groups .

Mechanism of Action

The mechanism of action of METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

What sets METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-methylfuran-3-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H22N2O5S/c1-6-20(7-2)17(22)14-10(3)13(18(23)24-5)16(26-14)19-15(21)12-8-9-25-11(12)4/h8-9H,6-7H2,1-5H3,(H,19,21)

InChI Key

YHADHNNZSGGBSD-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(OC=C2)C)C(=O)OC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(OC=C2)C)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.